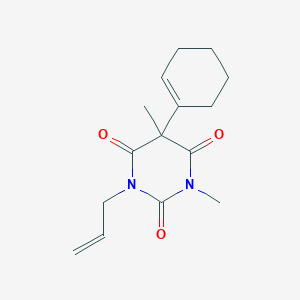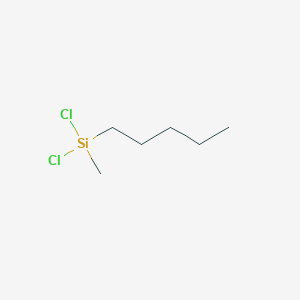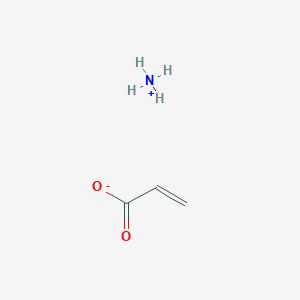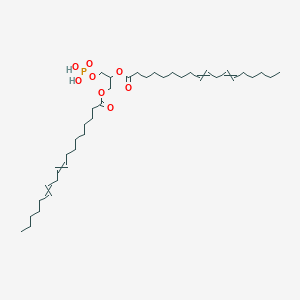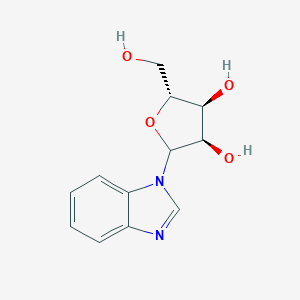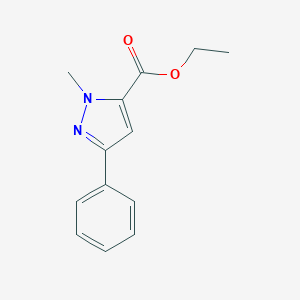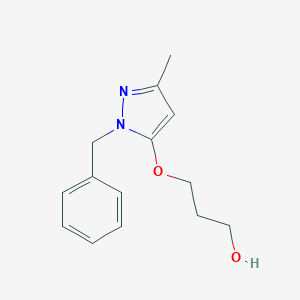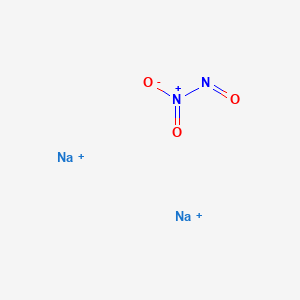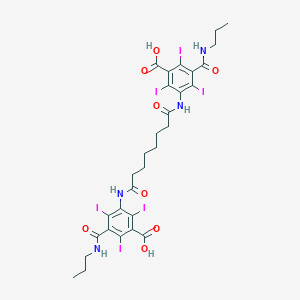
Isophthalamic acid, 5,5'-(hexamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isophthalamic acid, 5,5'-(hexamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-), commonly known as HIBA, is a chemical compound that has been used in various scientific research applications. HIBA is a derivative of isophthalic acid and is known for its unique properties, including its ability to bind with proteins and its high solubility in water.
Mecanismo De Acción
HIBA binds with proteins through its carbonyl and iodine groups, forming hydrogen bonds with amino acid residues. This binding can induce conformational changes in the protein structure, leading to altered protein function. HIBA has also been shown to inhibit the activity of certain enzymes involved in cancer and inflammation.
Efectos Bioquímicos Y Fisiológicos
HIBA has been shown to have anti-inflammatory and anticancer properties. In animal studies, HIBA has been shown to reduce the growth of tumors and inhibit the activity of certain enzymes involved in cancer and inflammation. HIBA has also been shown to have low toxicity and high solubility in water, making it a promising candidate for use in medical imaging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HIBA in lab experiments is its ability to bind with proteins, making it a useful tool for studying protein structure and function. HIBA is also highly soluble in water, which makes it easy to prepare and administer in experiments. However, one of the limitations of using HIBA is its high cost and limited availability, which may restrict its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of HIBA in scientific research. One area of interest is the development of HIBA-based contrast agents for medical imaging. Another area of interest is the use of HIBA in drug discovery, particularly for the development of anticancer and anti-inflammatory drugs. Additionally, HIBA may have potential applications in the field of nanotechnology, as it can be used to functionalize nanoparticles for targeted drug delivery.
Métodos De Síntesis
HIBA can be synthesized by reacting isophthalic acid with hexamethylenetetramine and propyl iodide in the presence of triethylamine. The reaction yields HIBA as a white crystalline solid with a melting point of 238-240°C. The purity of HIBA can be determined by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) techniques.
Aplicaciones Científicas De Investigación
HIBA has been used in various scientific research applications, including protein crystallography, nuclear medicine, and molecular imaging. HIBA is known for its ability to bind with proteins, particularly those involved in cancer and inflammation. HIBA has also been used as a contrast agent in computed tomography (CT) scans and magnetic resonance imaging (MRI) scans.
Propiedades
Número CAS |
10395-29-6 |
|---|---|
Nombre del producto |
Isophthalamic acid, 5,5'-(hexamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo- |
Fórmula molecular |
C30H32I6N4O8 |
Peso molecular |
1338 g/mol |
Nombre IUPAC |
3-[[8-[3-carboxy-2,4,6-triiodo-5-(propylcarbamoyl)anilino]-8-oxooctanoyl]amino]-2,4,6-triiodo-5-(propylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C30H32I6N4O8/c1-3-11-37-27(43)15-19(31)17(29(45)46)23(35)25(21(15)33)39-13(41)9-7-5-6-8-10-14(42)40-26-22(34)16(28(44)38-12-4-2)20(32)18(24(26)36)30(47)48/h3-12H2,1-2H3,(H,37,43)(H,38,44)(H,39,41)(H,40,42)(H,45,46)(H,47,48) |
Clave InChI |
WWMQPIVGWJJURC-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCC)I)I)C(=O)O)I |
SMILES canónico |
CCCNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCC)I)I)C(=O)O)I |
Otros números CAS |
10395-29-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




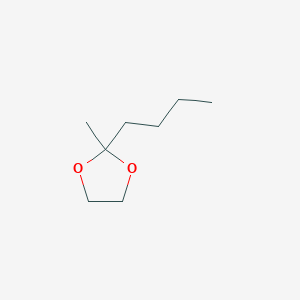
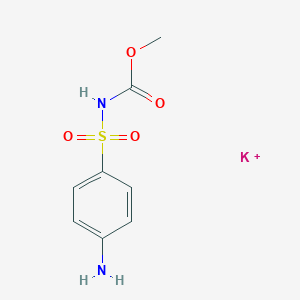
![[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B80189.png)

